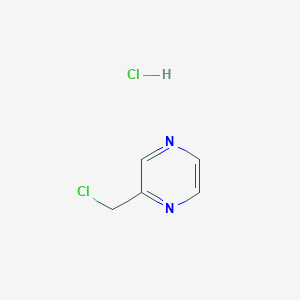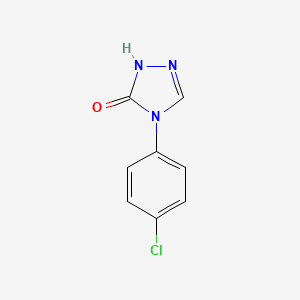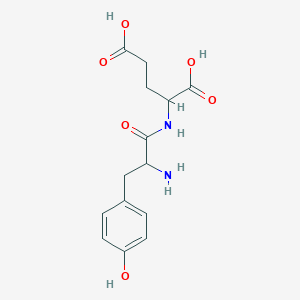
(trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane)
Descripción general
Descripción
“(trans,trans)-4-Ethyl-4’-propyl-1,1’-bi(cyclohexane)” is a compound featuring two cyclohexane rings, with ethyl and propyl substituents. The “trans,trans” notation suggests that these substituents are on opposite sides of the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as the Diels-Alder reaction, which can create a fused ring system .
Molecular Structure Analysis
The structure likely involves two cyclohexane rings in a chair conformation, which is the most stable form for six-membered rings . The “trans,trans” configuration suggests that the ethyl and propyl groups are on opposite sides of the molecule .
Aplicaciones Científicas De Investigación
-
Conformational Analysis
- Disubstituted cyclohexanes are often used in the study of molecular structure and conformational analysis . The most stable conformation of a given disubstituted cyclohexane can be determined using conformational analysis .
- The methods involve examining the different conformations (arrangements of atoms that can be interconverted by rotation about single bonds) of the molecule and determining their relative stabilities .
- The results of these studies can provide insights into the behavior of these molecules in chemical reactions .
-
Study of Steric Effects
- Disubstituted cyclohexanes can be used to study steric effects, which are the effects seen in molecules due to the size of atoms .
- The methods involve comparing the stabilities of different conformations, which can be affected by the size of the substituents .
- The results can provide valuable information about the influence of steric effects on the properties and reactivities of molecules .
-
Organic Synthesis
-
Drug Design
-
Material Science
-
Environmental Science
-
Stereochemistry Studies
- Disubstituted cyclohexanes are often used in the study of stereochemistry . The cis and trans isomers of disubstituted cyclohexanes can have remarkably different shapes .
- The methods involve examining the different isomers of the molecule and determining their relative stabilities .
- The results of these studies can provide insights into the behavior of these molecules in chemical reactions .
-
Fused Ring Systems
- Disubstituted cyclohexanes can be used to study fused ring systems . For example, decalin is a molecule with two connected cyclohexane rings .
- The methods involve examining the different conformations of the fused ring system .
- The results can provide valuable information about the stability of different conformations .
-
Molecular Modeling
-
Chemical Education
- Disubstituted cyclohexanes are often used in chemical education to teach concepts such as conformational analysis and stereochemistry .
- The methods involve using these compounds as examples in classroom demonstrations and laboratory experiments .
- The results can enhance students’ understanding of key concepts in organic chemistry .
-
Pharmaceutical Research
-
Agricultural Chemistry
Safety And Hazards
Propiedades
IUPAC Name |
1-ethyl-4-(4-propylcyclohexyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h14-17H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORMYSCDCHFFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223443, DTXSID901231803 | |
| Record name | 1,1′-Bicyclohexyl, 4-ethyl-4′-propyl-, (cis,trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trans,trans)-4-Ethyl-4′-propyl-1,1′-bicyclohexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) | |
CAS RN |
1338929-18-2, 96624-41-8 | |
| Record name | 1,1′-Bicyclohexyl, 4-ethyl-4′-propyl-, (cis,trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trans,trans)-4-Ethyl-4′-propyl-1,1′-bicyclohexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-trans-ethyl-4'-trans-propyl-[1,1'-bicyclohexyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1591746.png)

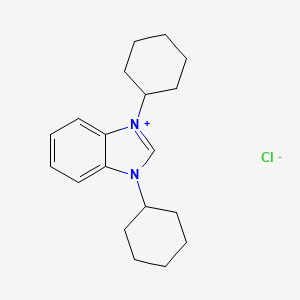

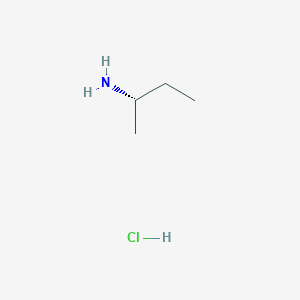

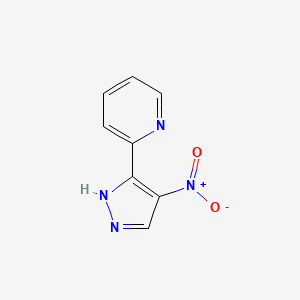
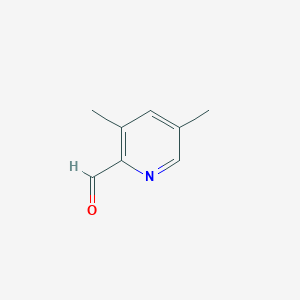
![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1591759.png)

